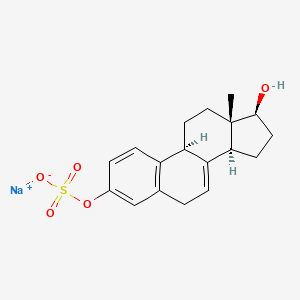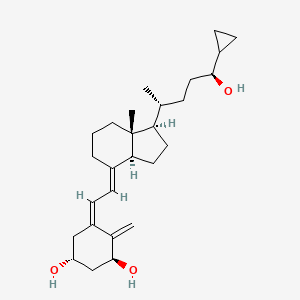
Felodipina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felodipine-d5 is a deuterium-labeled version of felodipine, a dihydropyridine calcium channel blocker. Felodipine is primarily used as an antihypertensive agent due to its ability to lower blood pressure by selectively acting on vascular smooth muscle, particularly in resistance vessels . The deuterium labeling in felodipine-d5 is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Aplicaciones Científicas De Investigación
Felodipine-d5 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: Felodipine-d5 is used to investigate the metabolic pathways and the effects of deuterium on the metabolism of felodipine.
Drug Development: The compound is used in the development of new formulations and delivery systems for felodipine, enhancing its bioavailability and therapeutic efficacy .
Mecanismo De Acción
Target of Action
Felodipine-d5, like its parent compound Felodipine, is a long-acting 1,4-dihydropyridine calcium channel blocker (CCB) . It primarily targets vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralcorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .
Mode of Action
Felodipine-d5 decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It reversibly competes against other dihydropyridine calcium channel blockers for binding sites in vascular smooth muscle and cultured rabbit atrial cells .
Biochemical Pathways
Felodipine-d5 affects the calcium ion transport pathway. By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery in patients with vasospastic angina .
Pharmacokinetics
Felodipine-d5, like Felodipine, is extensively metabolized in humans. About 62% of an orally given dose of Felodipine is excreted into the urine . No parent compound is found in the urine, and the identified metabolites are known to be less pharmacologically active than the parent compound . Approximately 10% of the given oral dose is excreted in feces . Felodipine is a substrate of the major metabolic enzyme CYP3A4 , and it undergoes extensive first-pass metabolism, leading to a low oral bioavailability of about 15% .
Result of Action
The molecular and cellular effects of Felodipine-d5’s action are primarily the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery in patients with vasospastic angina . The pharmacodynamic effect of Felodipine directly correlates with its plasma concentration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Felodipine-d5. For instance, the metabolism and excretion of Felodipine can be affected by the individual’s hepatic function . Additionally, the oral bioavailability of Felodipine can be influenced by the presence of food in the stomach at the time of administration . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for Felodipine is 0.22, indicating that the use of Felodipine presents a low risk to the environment .
Safety and Hazards
Direcciones Futuras
Felodipine is usually taken once per day . You may take felodipine with or without food, but take it the same way each time . Swallow the tablet whole and do not crush, break, or dissolve it . Your blood pressure will need to be checked often . Keep using felodipine even if you feel well . High blood pressure often has no symptoms .
Análisis Bioquímico
Biochemical Properties
Felodipine-d5, like its parent compound Felodipine, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in these cells, Felodipine-d5 prevents calcium-dependent myocyte contraction and vasoconstriction . It also binds to a number of calcium-binding proteins .
Cellular Effects
Felodipine-d5 has significant effects on various types of cells and cellular processes. It lowers blood pressure by acting selectively on vascular smooth muscle, especially in resistance vessels . This action results in vasodilation and an overall decrease in blood pressure . It also induces autophagy , a cellular process involved in the degradation and recycling of cellular components.
Molecular Mechanism
Felodipine-d5 exerts its effects at the molecular level primarily through its interaction with L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium ions . This inhibition prevents calcium-dependent contraction of myocytes, leading to vasodilation . Felodipine-d5 also exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .
Temporal Effects in Laboratory Settings
Felodipine-d5 has been observed to induce significant hemodynamic changes over time in laboratory settings . These include a pronounced decrease in diastolic blood pressure and systemic vascular resistance, and an increase in cardiac output due to an increase in both stroke volume and heart rate .
Dosage Effects in Animal Models
In animal models, the effects of Felodipine-d5 vary with different dosages . For instance, it has been shown to improve the bioavailability of lipophilic drugs like felodipine by enhancement of absorption and reduction of first-pass metabolism .
Metabolic Pathways
Felodipine-d5, as a sensitive substrate of cytochrome P450 (CYP) 3A4, undergoes extensive hepatic metabolism, leading to low oral bioavailability . This makes it susceptible to drug–drug interactions with CYP3A4 perpetrators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the felodipine molecule are replaced with deuterium atoms using deuterated catalysts or solvents .
Industrial Production Methods
Industrial production of felodipine-d5 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of felodipine-d5, which is essential for its use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Felodipine-d5 undergoes various chemical reactions, including:
Oxidation: Felodipine-d5 can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert felodipine-d5 back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups in the felodipine-d5 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted felodipine-d5 derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
Felodipine-d5 can be compared with other calcium channel blockers, such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar to felodipine but with a shorter duration of action and different side effect profile.
Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension but with a different mechanism of action
Felodipine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
Propiedades
| { "Design of the Synthesis Pathway": "Felodipine-d5 can be synthesized by introducing five deuterium atoms into the felodipine structure. This can be achieved by using deuterated starting materials and incorporating them into the synthesis pathway.", "Starting Materials": ["Deuterated benzaldehyde", "Deuterated 2-nitrobenzyl alcohol", "Deuterated 3-methylbutyraldehyde", "Deuterated 4-chloro-3,5-dimethylphenol", "Deuterated ethyl acetoacetate", "Sodium hydride", "Acetic acid", "Methanol", "Tetrahydrofuran"], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated 2-nitrobenzyl alcohol in the presence of sodium hydride in tetrahydrofuran to form deuterated nitrochalcone", "Step 2: Reduction of deuterated nitrochalcone with sodium hydride in methanol to form deuterated chalcone", "Step 3: Aldol condensation of deuterated chalcone and deuterated 3-methylbutyraldehyde in the presence of sodium hydride in tetrahydrofuran to form deuterated 1,4-dihydropyridine", "Step 4: Cyclization of deuterated 1,4-dihydropyridine with deuterated 4-chloro-3,5-dimethylphenol in the presence of acetic acid to form deuterated felodipine-d5", "Step 5: Purification of deuterated felodipine-d5 by recrystallization" ]} | |
Número CAS |
1242281-38-4 |
Fórmula molecular |
C18H14Cl2NO4D5 |
Peso molecular |
389.29 |
Apariencia |
White to Pale Yellow Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
72509-76-3 (unlabelled) |
Sinónimos |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5 |
Etiqueta |
Felodipine |
Origen del producto |
United States |
Q1: What is the purpose of using Felodipine-d5 in this study?
A1: Felodipine-d5 serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like Felodipine-d5 is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.
Q2: How does the analytical method differentiate between Felodipine and Felodipine-d5?
A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and Felodipine-d5. The difference in mass between the two compounds (due to the deuterium atoms in Felodipine-d5) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for Felodipine-d5 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)







![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)

